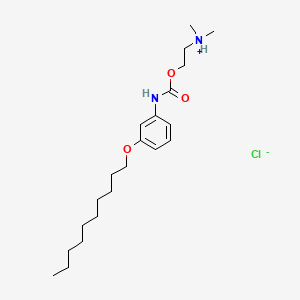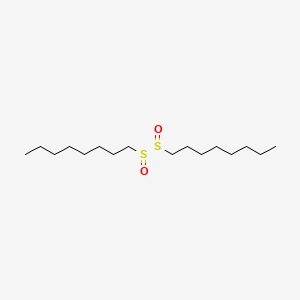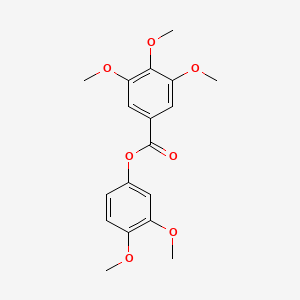![molecular formula C13H22ClNOS B13783769 diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride CAS No. 63918-81-0](/img/structure/B13783769.png)
diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride is a chemical compound with the molecular formula C13H22ClNOS and a molecular weight of 275.838 g/mol . This compound is known for its unique structure, which includes a sulfanyl group attached to a methoxyphenyl ring, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride typically involves the reaction of diethylamine with 2-(2-methoxyphenyl)ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxyphenyl ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl-[2-(2-hydroxyphenyl)sulfanylethyl]azanium;chloride: Similar structure but with a hydroxyl group instead of a methoxy group.
Diethyl-[2-(2-methylphenyl)sulfanylethyl]azanium;chloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Eigenschaften
CAS-Nummer |
63918-81-0 |
|---|---|
Molekularformel |
C13H22ClNOS |
Molekulargewicht |
275.84 g/mol |
IUPAC-Name |
diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C13H21NOS.ClH/c1-4-14(5-2)10-11-16-13-9-7-6-8-12(13)15-3;/h6-9H,4-5,10-11H2,1-3H3;1H |
InChI-Schlüssel |
GBOIYVIJFZESOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCSC1=CC=CC=C1OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)


(2-propanolato)-](/img/structure/B13783717.png)





![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)


